alpha-Octithiophene
Overview
Description
Synthesis Analysis
The synthesis of alpha-Octithiophene and its derivatives often involves strategies to overcome solubility issues and to control the molecular structure for desired properties. For example, one approach to synthesizing this compound sterically segregated by annelation with bicyclo[2.2.2]octene (BCO) units was developed to investigate the properties of longer oligothiophene dications, addressing solubility problems by introducing octyl groups (Nishinaga et al., 2010). Another synthesis method produced a cyclic this compound containing β,β'-linkages, highlighting the influence of structural changes on fluorescence and oxidation potentials (Asai et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is crucial for its electronic and optical properties. Studies have shown that modifications to the this compound structure, such as annelation or substitution, can significantly alter its planarity, electronic states, and interaction with substrates, which are important for its application in electronic devices (Varene et al., 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that tailor its properties for specific applications. For instance, its dication form, obtained through chemical oxidation, exhibits a planar quinoid structure with a singlet ground state, indicative of its potential in electronic applications (Nishinaga et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as its self-assembly behavior and interaction with surfaces, are pivotal for its functionality in devices. For example, its assembly and electronic structure on gold surfaces have been studied, revealing well-ordered molecular rows and specific electronic states essential for (opto)electronic device applications (Varene et al., 2011).
Scientific Research Applications
Optical Absorption in Polycrystalline Thin Films : Alpha-Octithiophene polycrystalline thin films show intense and narrow peaks in the absorption region, with significant third-order nonlinear optical susceptibility (Fichou et al., 1992); (Videlot et al., 1998).
Conformational Analysis : Scanning tunneling microscopy (STM) analysis reveals that adsorbed this compound molecules on Cu(100) display different conformational isomers, demonstrating the rotational flexibility of individual thiophene rings (Yokoyama et al., 2006).
Enhancement in Field-Effect Mobility : High purity octithiophene enhances field-effect mobility in thin film transistors significantly, indicating its potential in transistor technology (Fichou et al., 1997).
Light Amplification in Crystals : this compound crystals demonstrate spectral narrowing and light amplification, indicating their use in photonics and optoelectronics (Fichou et al., 1998).
Magnetoresistance Properties : Studies on alpha-sexithiophene, a related compound, show unexpected changes in magnetoresistance in small magnetic fields, relevant for understanding organic semiconductors' magnetic properties (Bergeson et al., 2008).
Adsorption Geometry and Molecular Orientation : Research on the adsorption geometry of Octithiophene on surfaces like Au(111) provides insights into its molecular orientation, crucial for applications in molecular electronics (Varene et al., 2012).
Study of Unimolecular Properties : The synthesized octithiophene dication is used to explore the unimolecular properties of longer oligothiophene dications, aiding in the development of new functional materials (Nishinaga et al., 2010).
Mechanism of Action
Target of Action
Alpha-Octithiophene, also known as α-Octithiophene, is a compound primarily used in the field of materials science, particularly in the development of organic solar cells (OPV) and organic field-effect transistors (OFET) . Its primary targets are the electronic materials where it acts as a p-type organic semiconductor .
Mode of Action
It is known that this compound interacts with its targets (electronic materials) by contributing to the conductivity and stability of the materials .
Biochemical Pathways
This compound is involved in the photovoltaic process in organic solar cells. It contributes to the conversion of solar energy into electrical energy . .
Result of Action
The result of this compound’s action is the enhancement of the performance of organic solar cells and organic field-effect transistors. It contributes to the cost-effectiveness and large-scale production of these devices . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of organic solar cells containing this compound can be affected by factors such as light intensity, temperature, and humidity . .
Safety and Hazards
Future Directions
Research on alpha-Octithiophene continues to explore its applications in organic electronics. Scientists aim to enhance its stability, improve charge transport properties, and develop novel synthetic routes. Additionally, investigations into its compatibility with other materials for efficient device fabrication are ongoing .
properties
IUPAC Name |
2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMCTPRNKVKGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464271 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113728-71-5 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the conformation of α-Octithiophene on a copper surface influence its properties?
A: α-Octithiophene molecules exhibit rotational flexibility around the single bonds connecting the thiophene rings, leading to different conformational isomers, namely s-cis and s-trans. [] Research using scanning tunneling microscopy (STM) has directly observed these isomers on a Cu(100) surface. [] The relative abundance of these conformations, influenced by the molecule-surface interaction, can impact the electronic properties and self-assembly of α-Octithiophene, crucial for its performance in organic electronics. []
Q2: What makes α-Octithiophene and its oligothiophene counterparts suitable for laser applications?
A: α-Octithiophene, alongside other oligothiophenes like α-4T and α-6T, displays promising stimulated emission properties, making them suitable for laser applications. [] These molecules exhibit spectral narrowing under optical pumping, particularly in single-crystal form. [] Notably, α-Octithiophene single crystals as thin as 3.5 microns demonstrated this effect, resulting in intense, narrow emission lines, indicative of potential for miniaturized organic lasers. []
Q3: How does the structural order of α-Octithiophene affect its charge carrier dynamics?
A: The structural order of α-Octithiophene significantly influences its charge carrier dynamics, directly impacting its performance in optoelectronic devices. [] Studies comparing single-crystal and polycrystalline α-Octithiophene reveal distinct differences in transient photoconductivity, photoluminescence, and excited-state absorption. [] The inherent disorder in polycrystalline films introduces sub-band-gap energy levels that act as traps, reducing photocurrent lifetime and impacting overall efficiency compared to the more ordered single-crystal structure. []
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